molecular formula C21H15Cl2F2N3O B6128436 4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

Cat. No.: B6128436
M. Wt: 434.3 g/mol
InChI Key: XMBMBWCNUDUQIA-UHFFFAOYSA-N
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Description

4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2F2N3O/c1-11-19-15(20(24)25)10-18(12-3-8-16(22)17(23)9-12)26-21(19)28(27-11)13-4-6-14(29-2)7-5-13/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBMBWCNUDUQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethyl group: This is achieved through selective fluorination reactions.

    Attachment of the 3,4-dichlorophenyl group: This step involves a substitution reaction using suitable chlorinated reagents.

    Etherification: The final step involves the formation of the methyl ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

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